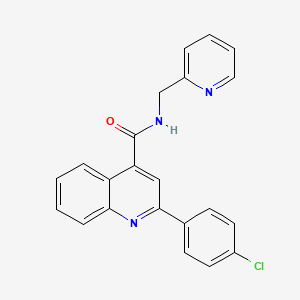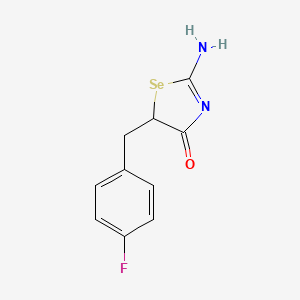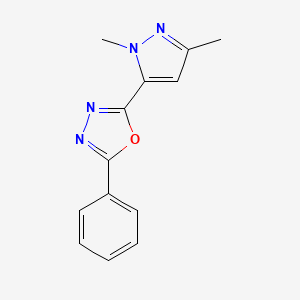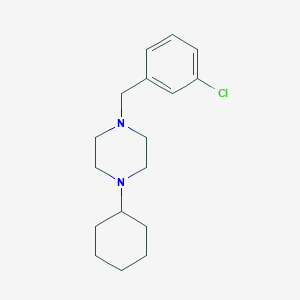
2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide is an organic compound that features a quinoline core substituted with a bromophenyl group and a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
科学的研究の応用
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
- 2-(4-fluorophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
- 2-(4-methylphenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide
Uniqueness
2-(4-bromophenyl)-N~4~-(tert-butyl)-4-quinolinecarboxamide is unique due to the presence of the bromophenyl group, which can participate in a variety of chemical reactions, providing versatility in synthetic applications. The tert-butyl group also imparts steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
特性
分子式 |
C20H19BrN2O |
|---|---|
分子量 |
383.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-tert-butylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19BrN2O/c1-20(2,3)23-19(24)16-12-18(13-8-10-14(21)11-9-13)22-17-7-5-4-6-15(16)17/h4-12H,1-3H3,(H,23,24) |
InChIキー |
IOAWLYLOJRCPRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B10887282.png)

![3,6-Diphenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10887296.png)
![2-(4-bromophenoxy)-1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10887303.png)

![(1,3-Dioxoisoindol-2-YL)methyl 2-({5-propyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetate](/img/structure/B10887318.png)
![5-Cyclopropylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid](/img/structure/B10887321.png)

![[4-(4-Chlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10887341.png)
![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)


![(2E,5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10887371.png)
